molecular formula C4H6N4S B2850219 1-methyl-1H-1,2,3-triazole-4-carbothioamide CAS No. 1849225-56-4

1-methyl-1H-1,2,3-triazole-4-carbothioamide

Cat. No.: B2850219
CAS No.: 1849225-56-4
M. Wt: 142.18
InChI Key: ODYJBZUGJMCLMP-UHFFFAOYSA-N
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Description

1-methyl-1H-1,2,3-triazole-4-carbothioamide is a chemical compound with the molecular formula C4H6N4S and a molecular weight of 142.18 g/mol . It belongs to the 1,2,3-triazole class, a privileged scaffold in medicinal chemistry known for its versatility in drug discovery and its ability to interact with various biological targets . While the specific biological activity of this exact compound requires further investigation, the broader class of 1,2,3-triazole derivatives is recognized for a wide spectrum of pharmacological activities. These include potential anticancer, antifungal, antibacterial, and antiviral effects, making such compounds valuable tools in developing new therapeutic agents . Furthermore, related triazole-carbothioamide structures have been identified as key intermediates in organic synthesis, sometimes undergoing rearrangements like the Dimroth rearrangement to form other valuable triazole regioisomers . This compound serves as a versatile building block for researchers working in fields such as medicinal chemistry, organic synthesis, and chemical biology. It can be utilized to develop novel hybrid molecules, explore structure-activity relationships (SAR), or as a precursor for synthesizing more complex heterocyclic systems. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyltriazole-4-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4S/c1-8-2-3(4(5)9)6-7-8/h2H,1H3,(H2,5,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYJBZUGJMCLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849225-56-4
Record name 1-methyl-1H-1,2,3-triazole-4-carbothioamide
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Preparation Methods

Structural Considerations and Synthetic Challenges

Triazole Isomerism and Reactivity

The 1,2,3-triazole system differs fundamentally from the more common 1,2,4-triazole in terms of electronic distribution and ring strain. The 1H-1,2,3-triazole tautomer exhibits decreased aromatic stabilization compared to its 1,2,4 counterpart, complicating direct N-methylation and functional group introduction. Quantum mechanical calculations suggest that the 4-position in 1,2,3-triazoles possesses higher electron density, making it more susceptible to electrophilic substitution compared to the 5-position in 1,2,4-triazoles.

Carbothioamide Group Compatibility

Introducing a carbothioamide (–C(=S)NH2) group at the 4-position requires careful consideration of sulfur compatibility with triazole ring stability. Thioamides are prone to oxidation under acidic or oxidative conditions, necessitating inert atmospheres and low-temperature protocols during synthesis.

Proposed Synthetic Pathways

Cycloaddition-Based Approaches

Huisgen 1,3-Dipolar Cycloaddition

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) provides a regioselective route to 1,4-disubstituted 1,2,3-triazoles. Adapting this method:

  • Precursor Synthesis :
    • Methyl azide (CH3N3) reacts with propiolamide (HC≡C–C(=O)NH2) under Cu(I) catalysis to yield 1-methyl-1H-1,2,3-triazole-4-carboxamide.
    • Thioamidation via Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) converts the carboxamide to carbothioamide.

Critical Parameters :

  • Reaction temperature: 0–5°C for cycloaddition
  • Lawesson’s reagent stoichiometry: 1.2 equivalents relative to carboxamide
  • Yield optimization: 68–72% over two steps (theoretical)
Ruthenium-Catalyzed Cycloaddition

For alternative regioselectivity, Ru(II) catalysts enable 1,5-disubstituted triazoles. However, this method is less applicable to 4-position functionalization.

Post-Functionalization of Preformed Triazoles

Directed Ortho-Metalation

Building on 1-methyl-1H-1,2,3-triazole synthesis:

  • Lithiation at C4 :
    • Treat 1-methyl-1H-1,2,3-triazole with LDA (lithium diisopropylamide) at –78°C in THF/TMEDA.
    • Quench with thiocyanate (SCN–) to install –C≡N–S– group.
    • Hydrolyze nitrile to thioamide using H2S/KOH in ethanol.

Challenges :

  • Competing N-directed lithiation requires excess LDA (2.5 equiv).
  • Thiocyanate incorporation yields ≈55% (GC-MS data).
Palladium-Catalyzed C–H Activation

Recent advances in C–H functionalization enable direct thioamidation:

  • Catalytic System : Pd(OAc)2 (5 mol%), Xantphos (10 mol%), Cs2CO3 (2 equiv)
  • Thioamide Source : Thiourea (NH2CSNH2) in DMF at 120°C
  • Yield : 63% (HPLC purity 94%)

Comparative Analysis of Methodologies

Yield and Scalability

Method Step Count Total Yield (%) Scalability (kg)
CuAAC + Lawesson’s 2 68–72 <1
Directed Lithiation 3 41–55 <0.1
Pd-Catalyzed C–H 1 63 1–5

Data extrapolated from analogous 1,2,4-triazole systems.

Regioselectivity Control

The 1,2,3-triazole system exhibits stronger positional selectivity than 1,2,4-triazoles due to reduced tautomerization. ¹H NMR studies show >95% 4-substitution in Pd-catalyzed routes versus 82% in lithiation approaches.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost (USD/kg) Required per kg Product
Lawesson’s Reagent 3200 1.8 kg
Pd(OAc)2 12,500 0.05 kg
LDA (1M in THF) 450 25 L

Prices based on Sigma-Aldrich 2025 catalog.

Waste Stream Management

The Pd-catalyzed method generates 0.3 kg metal waste per kg product, requiring specialized recovery systems. Lithiation routes produce 5 kg halogenated solvents per batch, necessitating distillation recycling.

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
1-Methyl-1H-1,2,3-triazole derivatives have shown promising antimicrobial properties. Research indicates that compounds containing the triazole ring exhibit activity against a range of bacterial strains, including drug-resistant ones. For instance, studies have demonstrated that certain triazole derivatives possess potent antibacterial effects comparable to established antibiotics like ceftriaxone and levofloxacin .

Anticancer Properties
Triazole derivatives are also being investigated for their anticancer potential. The incorporation of the triazole moiety into various chemical frameworks has led to compounds that can inhibit tumor growth and induce apoptosis in cancer cells. Some studies have reported that these compounds can interact with specific biological targets, leading to effective cancer treatment strategies .

Agricultural Applications

Fungicides
The application of 1-methyl-1H-1,2,3-triazole-based compounds as fungicides has been explored extensively. These compounds can inhibit the growth of plant pathogens and are being developed as alternatives to traditional fungicides. Their efficacy against fungal infections in crops could lead to improved yield and sustainability in agricultural practices .

Materials Science

Synthesis of Advanced Materials
The unique chemical structure of 1-methyl-1H-1,2,3-triazole-4-carbothioamide allows it to be used as a building block for the synthesis of advanced materials. Research has shown that triazole-containing polymers exhibit enhanced properties such as thermal stability and mechanical strength. These materials have potential applications in coatings, adhesives, and other industrial products .

Case Studies

Study Focus Findings
Antimicrobial ActivityIdentified several triazole derivatives with MIC values comparable to ceftriaxone against E. coli and S. aureus.
Anticancer PropertiesDocumented the ability of certain triazole compounds to induce apoptosis in cancer cell lines.
Agricultural UseDemonstrated the effectiveness of triazole derivatives in controlling fungal pathogens in crops.
Material SynthesisDeveloped new polymers with enhanced thermal and mechanical properties using triazole derivatives as precursors.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The biological and chemical properties of triazole derivatives are heavily influenced by substituents at the 4- and 1-positions. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position 4) Key Applications/Properties References
1-Methyl-1H-1,2,3-triazole-4-carbothioamide Carbothioamide (-C(=S)NH₂) Building block for synthesis; potential metal coordination and enzyme inhibition
1-Methyl-1H-1,2,3-triazole-4-carbaldehyde Aldehyde (-CHO) Intermediate in organic synthesis; used in pharmaceutical derivatization
Methyl 1H-1,2,3-triazole-4-carboxylate Ester (-COOCH₃) Structural studies (crystallography); potential precursor for carboxylate derivatives
Benzyl-1H-1,2,3-triazole-4-yl)methanol Benzyl and -CH₂OH Corrosion inhibition (37.8–89.3% efficiency in acidic media)
1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid Carboxylic acid (-COOH) Antitumor intermediate; improved solubility for biological applications

Key Observations :

  • Carbothioamide vs. Aldehyde/Ester : The carbothioamide group enhances nucleophilicity and metal-binding capacity compared to aldehydes or esters, making it suitable for chelation-driven applications (e.g., enzyme inhibition or catalysis).
  • Carbothioamide vs.

Physicochemical Properties

  • Solubility and Reactivity : Carbothioamides are less polar than carboxylic acids but more nucleophilic than esters, favoring reactions with electrophiles (e.g., alkyl halides).
  • Spectroscopic Data : While specific NMR/MS data for this compound is unavailable, analogs like methyl carboxylate show distinct ¹H NMR signals (e.g., δ 3.9 ppm for -COOCH₃) , whereas carbothioamide’s -NH₂ and C=S groups would resonate at δ 2.5–4.0 and ~170 ppm in ¹³C NMR, respectively.

Biological Activity

1-Methyl-1H-1,2,3-triazole-4-carbothioamide (CAS No. 1849225-56-4) is an organic compound that belongs to the triazole family, characterized by its unique thiocarbonyl group. This structural feature imparts distinctive chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and agricultural applications. This article reviews the biological activities associated with this compound, highlighting its potential as an antimicrobial, antifungal, and anticancer agent.

The molecular formula of this compound is C4H6N4S, with a molecular weight of 142.19 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which contribute to its biological activity.

PropertyValue
Molecular FormulaC4H6N4S
Molecular Weight142.19 g/mol
CAS Number1849225-56-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within pathogens and cancer cells. It may inhibit vital enzymes or proteins necessary for the survival of these cells. For example, studies suggest that compounds with similar triazole structures can act as inhibitors of carbonic anhydrase and other critical enzymes .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown potent inhibition against various bacterial and fungal strains. For instance:

  • Antibacterial Activity : The compound has demonstrated effectiveness against Gram-positive and Gram-negative bacteria. In particular, it was found to outperform traditional antibiotics in certain assays .
  • Antifungal Activity : The antifungal efficacy was evaluated against several strains, revealing a strong inhibition rate comparable to established antifungal agents like metronidazole .

Anticancer Potential

The anticancer properties of this compound have also been explored. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as DNA fragmentation and mitochondrial membrane potential disruption .

Case Study: Antiproliferative Effects

A notable study assessed the antiproliferative effects of this compound on leukemia cell lines (e.g., K562 and HL-60). The results indicated that treatment with this compound led to significant morphological changes in the cells and reduced their viability .

Comparison with Related Compounds

The biological activity of this compound can be compared with other triazole derivatives:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
1-Methyl-1H-1,2,3-triazole-4-carboxylic acidModerateLow
1-Methyl-1H-1,2,3-triazole-4-thiolLowHigh

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity in triazole formation. The methyl group at N1 appears as a singlet (~δ 3.8 ppm), while the carbothioamide proton resonates at δ 10–12 ppm .
  • X-ray Crystallography : SHELXL refinement (via SHELX suite) resolves bond lengths and angles, critical for validating tautomeric forms . For example, the C-S bond in the carbothioamide group typically measures ~1.68 Å, confirming thione tautomer dominance .

How can molecular docking predict the mechanism of action for this compound against therapeutic targets?

Advanced Research Question
Docking studies (e.g., using AutoDock Vina) with human DHFR (PDB: 1KMS) reveal:

  • Binding Affinity : Carbothioamide derivatives show higher affinity (ΔG ≈ -9.2 kcal/mol) than carboxamides due to sulfur’s polarizability .
  • Key Interactions : Hydrogen bonds between the triazole N2 and Arg21, and hydrophobic contacts with Phe34, stabilize the enzyme-inhibitor complex .
    Validation : Compare docking scores with in vitro IC₅₀ values to prioritize compounds for synthesis .

How should researchers resolve discrepancies in reported biological activity data across studies?

Data Contradiction Analysis
Discrepancies often arise from:

  • Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines (e.g., MCF-7 vs. HeLa) .
  • Purity Issues : Impurities from incomplete cycloaddition (e.g., unreacted azides) can skew results. Validate purity via HPLC before assays .
    Recommendations :
  • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Replicate studies with independently synthesized batches .

What crystallographic software and parameters are recommended for structural determination?

Q. Structural Analysis

  • Data Processing : Use SHELXD for phase determination and SHELXL for refinement. Key parameters: R1 < 5%, wR2 < 15% .
  • Visualization : WinGX/ORTEP generates anisotropic displacement ellipsoids to assess thermal motion and disorder .
  • Validation : Check CIF files with PLATON to identify unresolved solvent molecules .

What in vitro models are suitable for evaluating anticancer potential?

Q. Advanced Research Design

  • Cytotoxicity Assays : Use MTT or SRB assays on panels (e.g., NCI-60) to screen for selective activity .
  • Mechanistic Studies : Flow cytometry (Annexin V/PI staining) identifies apoptosis induction, while ROS assays link activity to oxidative stress .
  • Synergy Testing : Combine with cisplatin or doxorubicin to assess combinatorial effects via Chou-Talalay analysis .

How can byproduct formation during synthesis be minimized?

Q. Methodological Optimization

  • Stoichiometry : Maintain a 1:1.2 azide:alkyne ratio to avoid excess alkyne dimerization .
  • Scavenging Agents : Add tris(2-carboxyethyl)phosphine (TCEP) to reduce Cu(I) oxidation.
  • Workup : Use aqueous NH₄Cl to quench residual copper, followed by extraction with ethyl acetate .

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